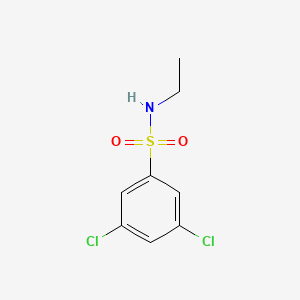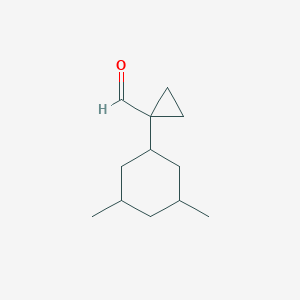
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₂₀O It features a cyclobutane ring substituted with a cyclohexylmethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde typically involves the cycloaddition of cyclohexylmethyl and cyclobutane derivatives under controlled conditions. One common method includes the use of a Grignard reagent, where cyclohexylmethyl magnesium bromide reacts with cyclobutanone, followed by oxidation to form the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of light or heat.
Major Products:
Oxidation: 1-(Cyclohexylmethyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(Cyclohexylmethyl)cyclobutan-1-ol.
Substitution: Various substituted cyclobutane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cyclobutane ring’s rigidity and the cyclohexylmethyl group’s hydrophobicity contribute to the compound’s overall bioactivity and specificity.
Comparación Con Compuestos Similares
Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.
Cyclohexylmethylamine: Contains a cyclohexylmethyl group but with an amine functional group instead of an aldehyde.
Cyclohexylmethanol: Features a cyclohexylmethyl group with a hydroxyl functional group.
Uniqueness: 1-(Cyclohexylmethyl)cyclobutane-1-carbaldehyde is unique due to its combination of a cyclobutane ring, a cyclohexylmethyl group, and an aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H20O |
|---|---|
Peso molecular |
180.29 g/mol |
Nombre IUPAC |
1-(cyclohexylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h10-11H,1-9H2 |
Clave InChI |
LYXDBDAIBWCIIJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2(CCC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Oxan-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B13302483.png)
![2-{[(2,5-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B13302494.png)

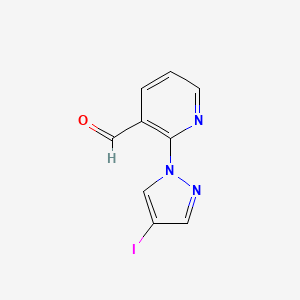
![1-[4-(4-Bromophenyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B13302523.png)
![2-[(4-Ethylcyclohexyl)amino]propan-1-ol](/img/structure/B13302531.png)
![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B13302537.png)
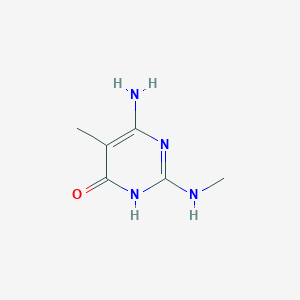
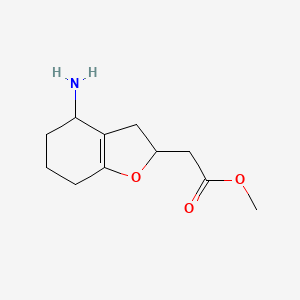
![2-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13302554.png)

